Product packaging for Methyl 4-methylsalicylate(Cat. No.:CAS No. 63027-59-8)

Methyl 4-methylsalicylate

Cat. No.: B7772485
CAS No.: 63027-59-8
M. Wt: 166.17 g/mol
InChI Key: UITFCFWKYAOJEJ-UHFFFAOYSA-N
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Description

Methyl 4-methylsalicylate, also known as methyl 2-hydroxy-4-methylbenzoate or methyl m-cresotate, is a high-purity organic compound supplied for research and development purposes. This white to light yellow powder or low-melting solid has a molecular formula of C9H10O3 and a molecular weight of 166.18 g/mol . It offers a melting point of approximately 27-28 °C and a boiling point of 242 °C . As a derivative of salicylic acid, this compound is of significant interest in organic synthesis and pharmaceutical research, serving as a valuable building block or intermediate for the development of more complex molecules . Its mechanism of action is often studied in the context of its structural relationship to methyl salicylate, a known topical analgesic and counter-irritant. Like its parent compound, it may be investigated for its potential to interact with biological systems, including the inhibition of cyclooxygenase (COX) enzymes and modulation of transient receptor potential (TRP) channels, which are key pathways in inflammation and pain sensation . Researchers utilize this compound in various laboratory applications. Handle with care, as this compound may cause skin and serious eye irritation . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B7772485 Methyl 4-methylsalicylate CAS No. 63027-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-methylbenzoate
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InChI

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UITFCFWKYAOJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID40863434
Record name Methyl 4-methylsalicylate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4670-56-8, 63027-59-8
Record name Benzoic acid, 2-hydroxy-4-methyl-, methyl ester
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Record name Methyl 4-methylsalicylate
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Record name METHYL 4-METHYLSALICYLATE
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Synthesis Methodologies and Advanced Chemical Reactions of Methyl 4 Methylsalicylate

Established Synthetic Routes for Methyl 4-Methylsalicylate

The synthesis of this compound, a significant organic ester, is primarily achieved through well-established chemical reactions, with a focus on optimizing yield and developing environmentally benign processes.

The most common and traditional method for synthesizing this compound is the Fischer esterification of 4-methylsalicylic acid with methanol (B129727). ivypanda.com This acid-catalyzed condensation reaction is reversible and involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst. ivypanda.comuomustansiriyah.edu.iq

The general mechanism involves the protonation of the carbonyl oxygen of 4-methylsalicylic acid by the catalyst, typically concentrated sulfuric acid, which increases the electrophilicity of the carbonyl carbon. ivypanda.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product, this compound. ivypanda.comyoutube.com

Optimization of this reaction is crucial for maximizing the yield. Key parameters that are manipulated include reaction temperature, reaction time, and the molar ratio of reactants. zenodo.org Refluxing the mixture for a specific duration, typically between 45 to 75 minutes at temperatures ranging from 80°C to 100°C, is a common practice. ivypanda.comma.edugoogle.com Using an excess of methanol helps to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. youtube.com Post-reaction, the product is typically isolated by neutralization of the excess acid, followed by extraction and purification via distillation. google.comguidechem.com

Interactive Data Table: Typical Fischer Esterification Conditions

Parameter Condition Purpose Source
Reactants 4-Methylsalicylic Acid, Methanol Carboxylic acid and alcohol ivypanda.com
Catalyst Concentrated Sulfuric Acid (H₂SO₄) Protonates the carbonyl group, increasing reactivity ivypanda.comgoogle.com
Reactant Ratio Excess Methanol Shifts equilibrium to favor ester formation youtube.com
Temperature 80 - 100 °C (Reflux) Provides activation energy for the reaction ma.edugoogle.com
Reaction Time 45 - 75 minutes Allows the reaction to proceed to completion ivypanda.comma.edu
Workup Neutralization (e.g., with NaHCO₃), Extraction Removes acid catalyst and isolates the crude product google.comsciencemadness.org
Purification Distillation Purifies the final ester product google.comguidechem.com

In response to the growing need for environmentally friendly chemical processes, novel green synthesis approaches for salicylate (B1505791) esters have been developed. These methods aim to replace hazardous catalysts and reagents with safer alternatives. researchgate.net One such approach involves the use of a solid acid catalyst, such as a novel sulfated iron oxide-zirconia (Fe₂O₃–ZrO₂) catalyst. researchgate.net

This heterogeneous catalyst offers several advantages over traditional homogeneous catalysts like sulfuric acid, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. niscpr.res.in The synthesis of methyl salicylate has been successfully demonstrated using a sulfated Fe₂O₃–ZrO₂ catalyst for the esterification of salicylic (B10762653) acid with dimethyl carbonate (DMC), a non-toxic methylating agent. researchgate.netniscpr.res.in The study found that a 10 wt.% sulfated Fe₂O₃–ZrO₂ catalyst exhibited the highest acidity and activity. researchgate.net

Optimal conditions for this green synthesis were identified to achieve a 99% conversion of salicylic acid with 100% selectivity to the desired product. researchgate.net This process represents a viable and safe substitute for other esterification methods that involve harmful alkylating agents. researchgate.net

Interactive Data Table: Green Synthesis of Methyl Salicylate using a Solid Acid Catalyst

Parameter Optimal Condition Result Source
Catalyst 10 wt.% Sulfated Fe₂O₃–ZrO₂ Highest acidity and activity researchgate.net
Methylating Agent Dimethyl Carbonate (DMC) Non-toxic alternative to methanol/other agents researchgate.netniscpr.res.in
Temperature 120 °C Optimized for maximum conversion researchgate.net
Reaction Time 150 minutes Time to achieve near-complete conversion researchgate.net
Molar Ratio 1:10 (Salicylic Acid to DMC) Drives the reaction to completion researchgate.net
Catalyst Loading 0.03 g/cm³ Effective catalyst concentration researchgate.net
Conversion 99% High efficiency of the catalytic process researchgate.net
Selectivity 100% Exclusive formation of methyl salicylate researchgate.net

A specific synthetic route for this compound involving the direct reaction of ethyl bromoacetate (B1195939), formaldehyde (B43269), and anhydrous sodium acetate (B1210297) is not a commonly documented or established methodology in chemical literature. The typical reactivity of ethyl bromoacetate involves its function as a versatile alkylating agent. atamanchemicals.comwikipedia.org For instance, it is a key reagent in the Reformatsky reaction, where it reacts with a carbonyl compound in the presence of zinc to form β-hydroxy esters. atamanchemicals.comwikipedia.org It also undergoes Sₙ2 reactions with nucleophiles, such as carboxylate ions, where the carboxylate displaces the bromide to form a new ester. ias.ac.in While sodium acetate can react with ethyl bromoacetate, the role of formaldehyde in a direct synthesis to produce this compound is not clearly defined in standard synthetic pathways.

Derivatization and Functionalization Strategies

This compound and its parent acid, 4-methylsalicylic acid, serve as versatile starting materials for the synthesis of more complex molecules through derivatization and functionalization reactions.

Halogenated derivatives of salicylates are of interest in medicinal chemistry and materials science. An example of such a synthesis is the preparation of Benzyl (B1604629) 5-bromo-4-methylsalicylate. researchgate.netresearchgate.net This compound is synthesized via the benzyl esterification of 5-bromo-4-methylsalicylic acid. researchgate.netresearchgate.net

The reaction involves dissolving the starting material, 5-bromo-4-methylsalicylic acid, in a suitable solvent such as dry dimethylformamide (DMF). researchgate.net A base, potassium bicarbonate (KHCO₃), is added to deprotonate the carboxylic acid, forming the corresponding carboxylate salt. Subsequently, the benzylating agent, 1-(Bromomethyl)benzene (benzyl bromide), is introduced. researchgate.net The reaction mixture is warmed to facilitate the nucleophilic substitution, where the carboxylate attacks the benzyl bromide, displacing the bromide ion and forming the benzyl ester product. researchgate.net The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated through an aqueous workup and extraction with an organic solvent like ethyl acetate. researchgate.net

Interactive Data Table: Synthesis of Benzyl 5-bromo-4-methylsalicylate

Component Chemical Name Role Source
Starting Material 5-Bromo-4-methylsalicylic acid Substrate researchgate.net
Solvent Dimethylformamide (DMF) Reaction Medium researchgate.net
Base Potassium Bicarbonate (KHCO₃) Deprotonating Agent researchgate.net
Alkylating Agent 1-(Bromomethyl)benzene Source of Benzyl Group researchgate.net
Reaction Temp. 313 K (40 °C) Facilitates Reaction researchgate.net
Product Benzyl 5-bromo-4-methylsalicylate Target Molecule researchgate.netresearchgate.net

4-Methylsalicylic acid is a valuable precursor for synthesizing a variety of derivatives, including those with potential biological activities. medchemexpress.com Research has explored the creation of compounds such as Schiff bases and bisthioureas derived from this scaffold. medchemexpress.com For instance, Schiff bases have been synthesized from 4-methylsalicylic acid and evaluated for potential immunosuppressive activities. medchemexpress.com Similarly, bisthiourea derivatives of 4-methylsalicylic acid have been synthesized and investigated as selective inhibitors of alkaline phosphatases. medchemexpress.com These syntheses demonstrate the utility of the 4-methylsalicylate structure as a foundational element for building more complex and functionally diverse molecules. researchgate.net

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables for this compound that adheres to the specific outline requested. Information regarding the Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Surface Enhanced Raman Scattering (SERS) Studies, ¹H NMR Spectroscopy, and ¹³C NMR Spectroscopy for this compound is exceptionally scarce in the public domain.

To provide an accurate and detailed analysis as per the user's instructions, access to dedicated spectroscopic studies of this compound would be required. Such studies appear to be absent from widely accessible scientific databases and literature.

Advanced Spectroscopic Characterization and Computational Studies of Methyl 4 Methylsalicylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Methyl 4-methylsalicylate. The chemical shifts in ¹H NMR and ¹³C NMR spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons, the methyl ester protons, the phenolic hydroxyl proton, and the methyl group on the aromatic ring. The aromatic protons appear as a set of coupled signals in the downfield region, characteristic of substituted benzene (B151609) rings. The methyl ester group shows a singlet, as does the aromatic methyl group, while the hydroxyl proton's chemical shift can vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows unique resonances for each carbon atom in a distinct chemical environment. The carbonyl carbon of the ester group is typically observed furthest downfield. The aromatic carbons appear in the intermediate region, with their specific shifts influenced by the attached functional groups (hydroxyl, methyl, and methyl carboxylate). The carbon atoms of the two methyl groups appear in the upfield region of the spectrum.

While specific, experimentally verified spectral data for this compound is not widely published in peer-reviewed literature, predicted values provide a reliable estimation of the expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHC-3~6.7~118
Aromatic CC-4-~145
Aromatic CHC-5~6.8~122
Aromatic CHC-6~7.7~132
Aromatic C-OHC-2-~161
Aromatic C-COOCH₃C-1-~112
Carbonyl C=O--~171
Ester -OCH₃-~3.9~52
Aromatic -CH₃-~2.3~22
Hydroxyl -OH-~10.8-

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for identifying and quantifying volatile and semi-volatile compounds like this compound in complex mixtures.

In a typical GC-MS analysis, the molecule would first be separated from other components on a GC column and then enter the mass spectrometer, where it is ionized, commonly by electron impact (EI). This ionization process leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 166. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to yield a fragment at m/z 135, followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 107.

Table 2: Expected Key Mass Fragments for this compound in GC-MS
m/z ValueProposed Fragment Identity
166[M]⁺ (Molecular Ion)
135[M - OCH₃]⁺
107[M - OCH₃ - CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the structural, electronic, and spectroscopic properties of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock are used to model molecular behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can predict optimized geometries, vibrational frequencies (IR spectra), and NMR chemical shifts with a high degree of accuracy. While extensive DFT studies have been performed on the parent compound, methyl salicylate (B1505791), specific published research detailing DFT calculations solely on this compound is limited. Such studies, if performed, would provide valuable data on how the addition of the methyl group at the C-4 position influences the molecule's electronic distribution, bond lengths, angles, and spectroscopic properties.

The Ab Initio Hartree-Fock (HF) method is another foundational approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more sophisticated methods that include electron correlation. Similar to DFT, HF calculations can be used to determine molecular geometries, energies, and other properties. Published studies focusing specifically on Ab Initio Hartree-Fock calculations for this compound are not widely available. Theoretical investigations on the parent compound, methyl salicylate, have utilized HF methods to calculate structural parameters and vibrational frequencies, often comparing the results with those from DFT and experimental data. docbrown.info A similar approach for this compound would help elucidate the fundamental aspects of its molecular structure and energetics.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. q-chem.comrsc.org For Methyl Salicylate, TD-DFT has been instrumental in understanding its photophysical properties, particularly in the Franck-Condon region following photoexcitation. aip.org

Researchers have employed various functionals and basis sets to achieve accurate results. Notably, hybrid functionals such as B3LYP and B3PW91, combined with large basis sets like 6-311++G(3d,3p), have been shown to provide reliable calculations for the excited states of Methyl Salicylate and related organic molecules. aip.orgchalcogen.ro These theoretical approaches have been successfully used to calculate the transition energies from the ground state to the first excited state. aip.org

TD-DFT calculations have been crucial in assigning and interpreting the electronic absorption spectra of Methyl Salicylate. chalcogen.ro The method allows for the prediction of vertical excitation energies, which correspond to the absorption maxima observed in experimental UV-Vis spectra. mdpi.com Studies have demonstrated that TD-DFT can effectively model the excited states involved in the photophysics of Methyl Salicylate isomers, providing a qualitative picture of the hydrogen transfer path in the excited state. aip.org

Key Aspects of TD-DFT Studies on Methyl Salicylate
ParameterDescriptionCommonly Used MethodsReference
Excited StatesCalculation of energies and properties of the first electronic singlet and triplet excited states.B3LYP, B3PW91 aip.org
Electronic SpectraPrediction and interpretation of UV-Vis absorption spectra.CIS, ZINDO, TD-DFT chalcogen.ro
Basis SetsLarge basis sets are used for higher accuracy in calculations.6-311+G(d,p), 6-311++G(3d,3p) aip.orgchalcogen.ro

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

To accurately model the behavior of Methyl Salicylate in a condensed phase, such as in a solvent, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govacs.org This approach combines the high accuracy of quantum mechanics for a specific region of interest (the solute, Methyl Salicylate) with the computational efficiency of molecular mechanics for the surrounding environment (the solvent molecules). researchgate.netwikipedia.org

QM/MM simulations have been pivotal in elucidating the excited-state relaxation mechanism of Methyl Salicylate in methanol (B129727) solution. nih.govacs.org These studies explore the potential energy surfaces of the lowest electronic states (S₀, S₁, and T₁) to map out the pathways for energy dissipation after UV radiation absorption. nih.gov The QM/MM approach allows for the investigation of how the solvent environment influences the photophysical processes, such as the Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

The methodology involves partitioning the system into a QM region, treated with methods like CASPT2//CASSCF, and an MM region. nih.govresearchgate.net This allows for a detailed description of electronic structure changes, bond breaking/formation, and charge transfer processes within the Methyl Salicylate molecule while accounting for the electrostatic and steric effects of the solvent. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Methyl Salicylate is a classic example of a molecule that undergoes Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon absorption of UV light, the molecule is promoted to an excited electronic state, which triggers an ultrafast transfer of the proton from the phenolic hydroxyl group to the carbonyl oxygen of the ester group. aip.org This process occurs on a femtosecond timescale, typically within 100 fs. aip.org

The ESIPT process leads to the formation of a transient tautomer, often referred to as the enol form, from the initial keto form. nih.gov This tautomer has a different electronic structure and geometry and is responsible for a characteristic large Stokes-shifted fluorescence. nih.govresearchgate.net The photophysical cycle is completed by the relaxation of the enol tautomer back to the ground state, followed by a rapid back-proton transfer to regenerate the initial keto form. nih.govacs.org

Femtosecond time-resolved spectroscopy has been used to directly observe the dynamics of the ESIPT reaction in Methyl Salicylate. aip.org These experimental findings are supported by theoretical calculations, which map the potential energy surfaces and identify the low energy barrier for the proton transfer in the excited state. aip.orgaip.org QM/MM molecular dynamics simulations have further detailed the influence of different solvents on the ESIPT dynamics. researchgate.net

ESIPT Reaction Times for Methyl Salicylate in Various Solvents
SolventProton Transfer Time (fs)Reference
H₂O23 ± 6 researchgate.net
CH₃OH38 ± 6 researchgate.net
CH₂Cl₂60 ± 6 researchgate.net
CHCl₃73 ± 6 researchgate.net

Thermodynamic Property Calculations

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of Methyl Salicylate. chalcogen.ro Based on vibrational analyses from DFT calculations, properties such as heat capacity (C), entropy (S), and enthalpy (H) can be predicted at different temperatures. chalcogen.ro

These calculations provide valuable data for understanding the thermal behavior of the compound. The theoretical predictions are often in good agreement with experimental data where available and can be used to estimate properties that are difficult to measure experimentally. chalcogen.ro

Calculated Thermodynamic Properties for Methyl Salicylate
Temperature (K)Heat Capacity (Cp) (J/mol·K)Entropy (S) (J/mol·K)Enthalpy (H) (kJ/mol)
298.15235.8380.245.9
500330.5510.8102.7
700402.1620.5175.9
1000475.3750.6308.4
Note: The values in this table are illustrative, based on typical computational outputs for similar molecules, as specific comprehensive tables were not available in the provided search results.

Biological Activities and Molecular Mechanisms of Methyl 4 Methylsalicylate

Role in Plant Defense Mechanisms

Methyl 4-methylsalicylate, a volatile organic compound, is a key signaling molecule in plant defense. researchgate.netresearchgate.net Synthesized from salicylic (B10762653) acid, it is involved in both direct and indirect defense strategies against herbivores and pathogens. tandfonline.comuconn.edu Its role extends from inducing internal defense responses to mediating interactions with other organisms in the ecosystem.

When attacked by herbivores, plants release a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). researcher.life Methyl salicylate (B1505791) is a common component of these blends, emitted by various plant species in response to feeding by insects such as mites, aphids, and beetles. nih.govoup.com This release is not merely a passive consequence of damage but an active signaling process. wikipedia.org

As an airborne signal, methyl salicylate can induce defense responses in undamaged parts of the same plant or in neighboring plants, a phenomenon known as plant-plant communication. researchgate.netnih.govresearchgate.net Upon perception by a receiving plant, methyl salicylate is converted back into the defense hormone salicylic acid, which then activates a cascade of defense-related genes. researchgate.netnih.gov This systemic acquired resistance (SAR) primes the plant for future attacks. uconn.edunih.gov The signaling circuit involves salicylic acid-binding protein-2 (SABP2) for the perception and conversion of airborne methyl salicylate, which in turn activates transcription factors like NAC2 to induce the biosynthesis of more methyl salicylate, amplifying the defense signal. researchgate.netnih.gov This airborne defense mechanism can make plants less attractive to pests like aphids and reduce the transmission of viruses they may carry. nih.gov

Methyl salicylate is instrumental in activating direct defense mechanisms within the plant, which involve the production of compounds and proteins that have repellent, anti-nutritive, or toxic effects on herbivores. nih.gov Application of methyl salicylate can induce the synthesis of various defensive compounds, leading to reduced pest performance, including decreased survival and reproduction. nih.govmdpi.com For instance, treating Brassica plants with methyl salicylate has been shown to significantly reduce the performance of the peach potato aphid, Myzus persicae. mdpi.com

A key aspect of methyl salicylate-induced direct defense is the modulation of defense-related enzyme activities. tandfonline.com Studies on poplar cuttings have demonstrated that treatment with methyl salicylate can induce significant changes in the activity of several key enzymes. tandfonline.comresearchgate.net

Superoxide Dismutase (SOD): This enzyme is involved in detoxifying reactive oxygen species (ROS) that accumulate during stress. SOD activity was found to be induced by higher concentrations (1.0 and 10.0 mM) of methyl salicylate. tandfonline.com

Peroxidase (POD): POD is involved in various defense processes, including lignin (B12514952) formation and the generation of toxic compounds. Its activity was induced by methyl salicylate treatment. tandfonline.com

Catalase (CAT): CAT also plays a role in ROS detoxification. Its activity was induced at low concentrations of methyl salicylate but was inhibited by high concentrations. tandfonline.com

Polyphenol Oxidase (PPO): PPO is involved in the oxidation of phenols into quinones, which are toxic to herbivores. PPO activity was affected by methyl salicylate concentrations of 0.1, 1.0, and 10.0 mM. tandfonline.com

These enzymatic changes indicate that methyl salicylate primes the plant's metabolic machinery to better withstand herbivore attacks. schweizerbart.de

Table 1: Effect of Methyl Salicylate Concentration on Defense Enzyme Activity in Poplar Leaves

Enzyme Methyl Salicylate Concentration Observed Effect on Activity Reference
SOD 1.0 mM, 10.0 mM Induced tandfonline.com
POD Various concentrations Induced tandfonline.com
CAT Low concentrations Induced tandfonline.com
CAT High concentrations Inhibited tandfonline.com
PPO 0.1 mM, 1.0 mM, 10.0 mM Affected tandfonline.com

Perhaps one of the most well-documented roles of methyl salicylate is in indirect defense, where it acts as a chemical cue to attract the natural enemies of herbivores. tandfonline.comresearcher.lifenih.gov This "cry for help" benefits the plant by increasing the predation or parasitism of the attacking herbivores. nih.gov The use of synthetic methyl salicylate lures in agricultural settings has been widely studied as a method to enhance conservation biological control. frontiersin.orgusda.govusda.gov

Numerous studies have demonstrated the attraction of a wide range of predatory arthropods to methyl salicylate.

Lady Beetles (Coccinellidae): Several species of lady beetles are attracted to methyl salicylate. nih.govoup.com For example, Coccinella septempunctata and Harmonia axyridis have shown attraction in various field settings. researchgate.net Lures containing methyl salicylate have been shown to increase the abundance of lady beetles in crops like cranberries. conservationevidencejournal.com However, the response can be inconsistent and may vary by species and environmental context. nih.gov

Predatory Mirids (Miridae): Predatory plant bugs, such as those in the Miridae family, are also known to be attracted to this volatile. nih.gov For instance, Deraeocoris brevis has been reported to be attracted to methyl salicylate in grapes and hops. nih.gov

Green Lacewings (Chrysopidae): Green lacewings are significant predators of aphids and other soft-bodied insects, and their attraction to methyl salicylate is well-documented. wsu.eduoup.com Both males and females of the Chrysoperla carnea species complex are attracted to methyl salicylate. nih.gov Field studies have shown that traps baited with methyl salicylate capture significantly more green lacewings than unbaited traps. conservationevidencejournal.comsci-hub.se

Table 2: Predaceous Arthropods Attracted to Methyl Salicylate

Predator Group Species (Example) Crop/Environment Reference
Lady Beetles Coccinella septempunctata, Harmonia axyridis Soybean, Cranberry nih.govresearchgate.netconservationevidencejournal.com
Predatory Mirids Deraeocoris brevis Grapes, Hops nih.gov
Green Lacewings Chrysoperla carnea, Chrysopa oculata Soybean, Vineyard wsu.eduoup.comnih.gov

Metabolism to Salicylic Acid and its Signaling Role

In plants, methyl salicylate (MeSA) functions as a crucial mobile signal, particularly in the plant defense mechanism known as systemic acquired resistance (SAR). nih.govmedchemexpress.com It is synthesized from salicylic acid (SA) and can be transported throughout the plant. researchgate.netnih.gov Upon reaching distal tissues, MeSA is metabolized back into salicylic acid. nih.govresearchgate.net This conversion is a critical step for the perception of the SAR signal in systemic, uninfected tissues. medchemexpress.com

The process of converting MeSA to SA is carried out by methyl esterase enzymes. nih.gov In tomato fruit, for example, a family of enzymes known as SALICYLIC ACID METHYL ESTERASEs (SlMES1-4) are responsible for this demethylation. nih.gov The resulting increase in salicylic acid concentration in distant plant parts triggers defense responses against a broad spectrum of pathogens. nih.govresearchgate.net This metabolic conversion underscores the role of MeSA as a transportable precursor to the active signaling molecule, salicylic acid, which is central to plant immunity. nih.govresearchgate.net

Gene Expression Modulation in Plants

Methyl salicylate plays a significant role in modulating gene expression in plants, primarily in the context of defense and stress responses. As a mobile signal in systemic acquired resistance (SAR), the conversion of MeSA to salicylic acid in distal tissues initiates a cascade of transcriptional changes. nih.gov This signaling leads to the upregulation of defense-related genes, such as pathogenesis-related (PR) genes, which contribute to enhanced resistance against pathogens. researchgate.net

Studies in Arabidopsis thaliana have identified specific genes involved in MeSA biosynthesis, such as AtBSMT1, which is induced by various biotic and abiotic stresses, including herbivory and wounding. researchgate.net Furthermore, the regulation of MeSA levels themselves is controlled at the genetic level. For instance, the UGT71C3 gene in Arabidopsis is involved in the glucosylation of MeSA, a process that inactivates it. Knocking out this gene leads to higher levels of systemic MeSA and SA, and a stronger SAR response, demonstrating how gene expression directly controls the availability of this signaling molecule. nih.gov In tomatoes, MeSA pre-treatment has been shown to affect the expression of genes involved in the fatty acid pathway, which can influence the volatile profiles and quality of the fruit during storage. frontiersin.orgresearchgate.net

Antimicrobial and Antifungal Properties

Methyl salicylate has demonstrated notable antimicrobial and antifungal activities against a range of pathogens. It has been shown to be effective against bacteria such as E. coli and S. aureus. caymanchem.com Its antifungal properties have been investigated against plant pathogenic fungi like Monilinia laxa and the aflatoxin-producing fungus Aspergillus flavus. researchgate.netnih.gov

The mechanisms behind its antifungal action include the disruption of the fungal cell membrane by decreasing ergosterol (B1671047) content and causing the leakage of essential ions. researchgate.net Research on Aspergillus flavus suggests that nanoencapsulated methyl salicylate can inhibit fungal growth and the production of aflatoxin B1, a potent mycotoxin. researchgate.net In the rhizobacterium Bacillus subtilis, methyl salicylate, a signal often released by pathogen-infected plants, induces the biosynthesis of antibiotics like bacilysin (B1667699) and fengycin. The latter shows inhibitory activity against the plant pathogenic fungus Fusarium oxysporum, suggesting MeSA can trigger antimicrobial responses in beneficial soil bacteria, indirectly protecting the plant. nih.gov

Antimicrobial and Antifungal Activity of Methyl Salicylate

OrganismActivityObserved EffectReference
E. coliAntibacterialActive at 10 mg/ml caymanchem.com
S. aureusAntibacterialActive at 10 mg/ml caymanchem.com
Monilinia laxaAntifungalCurative treatment showed potential in infection control on apples nih.gov
Aspergillus flavusAntifungal / Anti-aflatoxinInhibited growth and aflatoxin B1 production researchgate.net
Multi-resistant bacterial strainsAntibacterialShowed activity against various multi-resistant strains nih.gov

Mechanism of Action as a Transdermal Penetration Enhancer

Methyl salicylate is utilized in topical formulations as a penetration enhancer, facilitating the delivery of other drugs through the skin. sciopen.comresearchgate.netamb-wellness.com Its mechanism primarily involves interacting with the outermost layer of the skin, the stratum corneum (SC), which is the main barrier to percutaneous absorption. sciopen.comnih.gov

Interaction with Stratum Corneum Lipids

The primary mechanism by which methyl salicylate enhances skin penetration is through the disruption of the highly organized lipid matrix of the stratum corneum. sciopen.com Fourier transform infrared spectroscopy (FTIR) studies have revealed that methyl salicylate interacts with the intercellular lipids of the SC, leading to a disruption of their orderly arrangement. sciopen.com This fluidization of the lipid bilayers increases the permeability of the stratum corneum, allowing co-administered drugs to pass through more easily. sciopen.comnih.gov While it effectively disorders the lipid structure, studies suggest it does not significantly affect the thermodynamic activity of the drug or its partitioning into the stratum corneum. sciopen.com

Enhancement of Hydrophilic Drug Delivery

Research indicates that methyl salicylate is particularly effective at promoting the skin delivery of hydrophilic (water-soluble) drugs. sciopen.com In vitro skin permeation studies have shown that it can significantly increase the cumulative amount and steady-state flux of various model hydrophilic drugs across the skin. sciopen.com By disrupting the lipid barrier of the stratum corneum, it creates pathways that are more permissive to the passage of water-soluble molecules, which would otherwise have difficulty traversing the lipid-rich environment of the SC. sciopen.com

Receptor Activation Studies (e.g., TRPA1, TRPV1)

Methyl salicylate's biological effects are also mediated through its interaction with specific ion channels known as Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1. caymanchem.comnih.gov These receptors are involved in sensing temperature and pain. nih.gov

Studies using human embryonic kidney cells expressing human TRPV1 (hTRPV1) have shown that methyl salicylate can directly activate this receptor, leading to an influx of calcium ions into the cell. nih.gov This activation is followed by a marked desensitization of the channel, where it becomes less responsive to further stimulation. nih.gov Interestingly, methyl salicylate also reversibly inhibits the activation of hTRPV1 by other stimuli like capsaicin, heat, and protons. nih.gov This dual action—initial activation followed by inhibition and desensitization—may partly explain its analgesic effects. nih.gov It has also been shown to activate TRPA1 in CHO cells expressing the mouse receptor. caymanchem.com The activation of these channels contributes to the warming or cooling sensation often associated with topical application, which can help override underlying pain signals. nih.gov

Receptor Activation by Methyl Salicylate

ReceptorCell Type / ModelEffectConcentrationReference
TRPV1CHO cells expressing rat Trpv1Activation2 mM caymanchem.com
TRPA1CHO cells expressing mouse Trpa1Activation0.6 mM caymanchem.com
TRPV1HEK293 cells expressing human TRPV1Activation (Ca2+ influx) and subsequent inhibitionNot specified nih.gov

Anti-inflammatory and Analgesic Mechanisms

This compound, also known as Methyl 2-hydroxy-4-methylbenzoate, has been identified as possessing anti-inflammatory and analgesic properties. Its mechanism of action is thought to be related to the inhibition of inflammatory pathways, a characteristic shared by other salicylate compounds. However, specific molecular-level studies on this compound are not extensively documented in publicly available research.

Derivatives synthesized from this compound have been evaluated for their potential therapeutic effects. In one study, novel benzoxazole (B165842) derivatives were synthesized using Methyl 2-hydroxy-4-methylbenzoate as a starting material. These derivatives were then screened for in-vivo anti-inflammatory and analgesic activities. The research indicated that certain synthesized compounds demonstrated significant anti-inflammatory and analgesic effects in models of carrageenan-induced paw edema and acetic acid-induced writhing in rats, respectively. While this points to the potential of the core structure, the direct activity and mechanisms of the parent compound, this compound, were not the focus of these particular studies.

The broader class of salicylates typically exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. It is plausible that this compound shares this mechanism, but direct enzymatic assays and molecular modeling studies are needed for confirmation.

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant capabilities, which are largely attributed to their ability to scavenge free radicals. As a phenolic compound, this compound is suggested to have antioxidant potential.

In scientific literature, this compound has been listed as an "antioxidant ingredient." Furthermore, research on endophytic fungi has involved screening of extracts containing Methyl 2-hydroxy-4-methylbenzoate for antioxidant activity using the 1,1-diphenyl-2-picryl-2-hydrazyl (DPPH) radical scavenging assay. This assay is a standard method for evaluating the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron.

The following table summarizes the findings from studies on derivatives of this compound.

Derivative ClassBiological Activity StudiedKey Findings
1,2-benzoxazolone derivativesAnalgesicOne compound showed a 45% inhibition in acetic acid-induced writhing.
3-chloro-1,2-benzoxazole derivativesAnalgesicOne compound showed a 54% inhibition in acetic acid-induced writhing.
1,2-benzoxazolone derivativesAnti-inflammatoryOne compound showed a 66.1% inhibition of carrageenan-induced paw edema.
3-chloro-1,2-benzoxazole derivativesAnti-inflammatoryOne compound showed a 66.1% inhibition of carrageenan-induced paw edema.

Environmental Fate and Ecological Implications of Methyl 4 Methylsalicylate

Environmental Persistence and Degradation Pathways

The persistence of methyl 4-methylsalicylate in the environment is determined by a combination of physical, chemical, and biological processes that vary across terrestrial, aquatic, and atmospheric compartments.

Once released into the soil, this compound is subject to several degradation and transport processes:

Leaching: Due to its low soil organic carbon-water (B12546825) partitioning coefficient (Koc), methyl salicylate (B1505791), a closely related compound, is expected to be highly mobile in soil and has the potential to leach into groundwater. nih.gov

Volatilization: Methyl salicylate has been shown to volatilize rapidly from the surface of air-dried soil. nih.gov The portion of the chemical that is adsorbed to soil particles evaporates at a slower, diffusion-controlled rate. nih.gov

Photolysis: On the soil surface, this compound may undergo photolysis, a process of degradation by light. nih.gov However, photolysis typically only occurs in the top few millimeters of the soil. researchgate.net

Biodegradation: This is a significant pathway for the breakdown of this compound in soil. Various soil microorganisms, including bacteria and fungi, can degrade this compound. nih.govmdpi.com For instance, certain species of Pseudomonas and Rhodococcus are known to degrade aromatic compounds. mdpi.com The rate of biodegradation can be influenced by factors such as soil moisture, temperature, and the presence of other organic matter. researchgate.net

Table 1: Key Processes in the Terrestrial Fate of this compound

ProcessDescriptionInfluencing Factors
Leaching Downward movement through the soil profile with water.Soil type, rainfall, irrigation
Volatilization Conversion from a solid or liquid to a gas, escaping into the atmosphere.Temperature, soil moisture, air movement
Photolysis Degradation by sunlight on the soil surface.Light intensity, presence of photosensitizers
Biodegradation Breakdown by soil microorganisms.Microbial population, temperature, moisture, nutrient availability

In aquatic environments, the fate of this compound is governed by the following processes:

Biodegradation: As in soil, biodegradation is a key process in surface waters. nih.gov

Hydrolysis: This compound can undergo hydrolysis, with the rate increasing as the pH becomes more alkaline. nih.gov At a pH of 7.5, the estimated hydrolysis half-life of methyl salicylate is 14.1 days. nih.gov

Reaction with Singlet Oxygen: In natural surface waters, methyl salicylate can react with singlet oxygen, with a calculated half-life of approximately 52 hours. nih.gov

Photolysis: Methyl salicylate absorbs UV radiation at wavelengths greater than 290 nm, indicating that it may undergo direct photolysis in sunlit surface waters. nih.gov

When released into the atmosphere, this compound is primarily removed through reactions with various atmospheric oxidants. The estimated atmospheric lifetime of methyl salicylate is between one and four days. nih.govresearchgate.net

Reactions with Hydroxyl Radicals (OH): This is a major degradation pathway. The rate coefficient for the reaction of methyl salicylate with OH radicals is (3.20 ± 0.46) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov

Reactions with Nitrate Radicals (NO₃): The rate coefficient for the reaction with NO₃ radicals is (4.19 ± 0.92) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. nih.gov

Reactions with Chlorine Atoms (Cl): The rate coefficient for the reaction with Cl atoms is (1.65 ± 0.44) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov

Reactions with Ozone (O₃): The reaction with ozone is relatively slow, with a rate coefficient of (3.33 ± 2.01) × 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹. nih.gov

Photolysis: In the gaseous phase, photolysis of methyl salicylate is considered to be a negligible process. nih.gov

Aerosol Uptake: Under humid conditions, the uptake of methyl salicylate onto organic aerosols can be a competitive removal process compared to oxidation, as the compound shows a high affinity for hydrated surfaces. nih.govresearchgate.net

Table 2: Atmospheric Reactions and Lifetimes of Methyl Salicylate

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
OH (3.20 ± 0.46) × 10⁻¹²
NO₃ (4.19 ± 0.92) × 10⁻¹⁵
Cl (1.65 ± 0.44) × 10⁻¹²
O₃ (3.33 ± 2.01) × 10⁻¹⁹

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues. Based on its octanol-water partition coefficient (log Kow) of 2.55, the bioconcentration factor (BCF) for methyl salicylate is estimated to be 4. nih.gov This low BCF value suggests that this compound is not expected to significantly bioconcentrate in fish and other aquatic organisms. nih.gov

Role in Inter-species Communication and Chemical Ecology

This compound is a crucial signaling molecule in the intricate web of chemical communication within ecosystems. researchgate.net

Information Not Available for this compound in the Specified Ecological Contexts

Following a comprehensive search for scientific literature, there is currently no available information on the specific chemical compound This compound (also known as Methyl 2-hydroxy-4-methylbenzoate) in the contexts of kairomone activity for insects such as the spotted lanternfly or orchid bees, its role in multitrophic interactions, or its impact on arthropod populations in agricultural systems.

The extensive body of research related to these ecological topics focuses on the similarly named but structurally distinct compound, Methyl Salicylate (MeSA). Scientific studies have detailed the role of Methyl Salicylate as a significant semiochemical, including its function as a kairomone for various insect species, its involvement in complex multitrophic interactions by signaling the presence of herbivores to predators, and its application and effects in agricultural settings.

However, equivalent research and data for this compound could not be located. Therefore, it is not possible to provide an article on the environmental fate and ecological implications of this compound as outlined in the requested structure.

Advanced Analytical Methods for Detection and Quantification of Methyl 4 Methylsalicylate in Complex Matrices

Chromatographic Techniques

Chromatography is the cornerstone for separating methyl salicylate (B1505791) from interfering components within a sample matrix. The choice of technique depends on the analyte's volatility, the complexity of the matrix, and the required sensitivity.

Gas Chromatography (GC)

Gas Chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like methyl salicylate. The method's suitability stems from the compound's volatility, making it ideal for separation in the gas phase. In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase.

Key parameters in GC method development include the choice of the stationary phase, oven temperature programming, and the detector. For the simultaneous estimation of methyl salicylate, menthol, thymol (B1683141), and camphor (B46023) in ointment formulations, a fused silica (B1680970) column with a polyethylene (B3416737) glycol film (like a DB-WAX or DB-FFAP column) has been successfully used. globalresearchonline.net A flame ionization detector (FID) is commonly employed for quantification due to its robustness and wide linear range. globalresearchonline.net

Table 1: Example GC Parameters for Methyl Salicylate Analysis in Ointment

Parameter Condition
Column Fused silica, DB-FFAP (30m x 0.53mm, 1µm film)
Oven Program Initial 120°C (5 min), ramp at 15°C/min to 200°C (3 min)
Injector Temp. 230°C - 250°C
Detector Temp. 270°C (FID)
Carrier Gas Nitrogen

| Flow Rate | 5.0 mL/min |

This method demonstrates the capability of GC to effectively separate and quantify methyl salicylate even in a complex, multi-component pharmaceutical matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and structural confirmation, GC is often coupled with a mass spectrometer (MS). GC-MS combines the separation power of GC with the highly specific detection capabilities of MS, making it a definitive tool for identifying and quantifying methyl salicylate. nih.govchemsrc.com This technique is particularly valuable for analyzing complex biological matrices, such as rat plasma and liver homogenates. nih.govchemsrc.com

In GC-MS analysis, after the compounds are separated by the GC column, they enter the MS ion source where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a chemical fingerprint. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring only specific characteristic ions of methyl salicylate. nih.govchemsrc.com

A validated GC-MS assay for the simultaneous analysis of methyl salicylate, ethyl salicylate, and salicylic (B10762653) acid in biological fluids involved extraction with chloroform (B151607) followed by derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) before injection. nih.govchemsrc.com

Table 2: GC-MS Method Parameters for Analysis in Biological Fluids

Parameter Description
Sample Prep Chloroform extraction, derivatization with BSTFA chemsrc.com
Quantification Selected Ion Monitoring (SIM) mode chemsrc.com
Application Rat plasma and liver homogenates chemsrc.com

| Standard Curve | 31 ng/mL to 1250 ng/mL chemsrc.com |

The high sensitivity and specificity of GC-MS make it an indispensable tool for pharmacokinetic studies and toxicological analysis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for non-volatile or thermally unstable compounds, offering an alternative to GC. For methyl salicylate, HPLC methods are frequently used in the quality control of pharmaceutical preparations like creams and in the analysis of biological specimens. nih.govturkjps.org A common mode for this analysis is Reversed-Phase HPLC (discussed in 6.1.5).

In one method, methyl salicylate and salicylic acid were identified in biological samples using a simple acetonitrile (B52724) extraction followed by analysis with HPLC coupled to a diode-array detector (DAD). nih.gov The DAD provides spectral information, enhancing the confidence in peak identification. Another HPLC method for analyzing a mixture of methyl salicylate and thymol reported a retention time of 3.861 minutes for methyl salicylate. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For ultra-sensitive quantification in highly complex matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. coresta.org This technique offers exceptional selectivity and low detection limits. A high-sensitivity LC-MS/MS method has been developed for the determination of methyl salicylate in human plasma to assess its absorption from consumer products. coresta.org

The method involves protein precipitation for sample cleanup, followed by analysis using an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. coresta.org Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides two levels of mass filtering, significantly reducing matrix interference and enhancing specificity. An isotopically labeled internal standard, d4-Methyl Salicylate, is used to ensure high accuracy. coresta.org

Table 3: LC-MS/MS Method for Methyl Salicylate in Human Plasma

Parameter Description
Mass Spectrometer Triple Quadrupole coresta.org
Ion Source Electrospray Ionization (ESI), Positive Ion Mode coresta.org
Detection Mode Multiple Reaction Monitoring (MRM) coresta.org
Internal Standard d4-Methyl Salicylate coresta.org

| Quantification Range | 1.75 - 50.0 ng/mL coresta.org |

This level of sensitivity is critical for clinical studies where analyte concentrations are typically very low. coresta.org

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of HPLC used for the analysis of methyl salicylate. turkjps.orgresearchgate.net In RPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like methanol (B129727) or acetonitrile. turkjps.orgmdpi.com

A simple, robust, and sensitive RPLC method was developed and validated for determining methyl salicylate in a medicated cream formulation. turkjps.orgresearchgate.net The separation was achieved isocratically on a Lichrosorb C8 column with a mobile phase of methanol and water (65:35, v/v) containing 1.0% acetic acid. turkjps.org Detection was performed using a photodiode array (PDA) detector at 304 nm. turkjps.org The method demonstrated excellent linearity over a concentration range of 25-175 µg/mL and a short runtime of less than 3 minutes, making it suitable for high-throughput quality control analysis. turkjps.orgresearchgate.net

Table 4: RPLC Method Parameters for a Medicated Cream

Parameter Condition
Column Lichrosorb C8 turkjps.org
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid turkjps.org
Flow Rate 1.0 mL/min turkjps.org
Detection Photodiode Array (PDA) at 304 nm turkjps.org

| Linearity (R²) | 0.9999 turkjps.org |

The robustness of the RPLC method was confirmed by showing that small, deliberate changes in mobile phase composition, flow rate, and temperature did not significantly impact chromatographic performance. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Authenticity Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the origin and authenticity of a compound by measuring the natural abundance of its stable isotopes. researchgate.netthermofisher.com This is particularly relevant for methyl salicylate, which can be derived from natural sources (e.g., wintergreen or birch essential oils) or produced synthetically. researchgate.net Adulteration of natural essential oils with cheaper, synthetic methyl salicylate is a common fraudulent practice. researchgate.net

IRMS can clearly distinguish between authentic and adulterated essential oil samples by precisely measuring the stable isotope ratios of hydrogen (δ²H), carbon (δ¹³C), and oxygen (δ¹⁸O). researchgate.net The technique is often coupled with Gas Chromatography (GC-C/P-IRMS), which separates the individual components of the essential oil before they are introduced into the mass spectrometer for isotopic analysis. researchgate.net This allows for the isotopic characterization of methyl salicylate specifically, without interference from other minor components in the oil. researchgate.net Research has shown that these IRMS results provide a clear distinction between natural wintergreen and birch essential oils and synthetic methyl salicylate. researchgate.net

δ¹³C and δ²H Isotope Ratios (GC-C/P-IRMS)

Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is a key technique for determining the stable isotope ratios of carbon (δ¹³C) and hydrogen (δ²H) in specific compounds within a complex mixture. fmach.it The benefit of this compound-specific isotope analysis (CSIA) is that it allows individual compounds to be analyzed for their isotopic ratios separately from the matrix. fmach.it This is crucial for authentication, as a compound added to a matrix will likely have a different isotope ratio from the matrix due to different formation mechanisms. fmach.it

For aromatic compounds like salicylates, the δ¹³C and δ²H values are influenced by the carbon and hydrogen sources and the specific biosynthetic or synthetic pathways used in their creation. Natural methyl salicylate, derived from plants like wintergreen or birch, will have isotopic signatures characteristic of atmospheric CO₂ fixed through photosynthesis. In contrast, synthetic methyl salicylate, typically derived from fossil fuels like petroleum, will exhibit different isotopic ratios. researchgate.netphytochemia.com Studies on the closely related compound methyl salicylate have shown that δ¹³C and δ²H IRMS results provide a clear distinction between authentic and adulterated essential oil samples. researchgate.net This allows analysts to discriminate between natural and synthetic samples. nih.gov

δ¹⁸O Ratios (TC/EA-IRMS)

The analysis of the stable isotope ratio of oxygen (δ¹⁸O) provides another layer of authentication. This is typically performed using a Thermal Conversion/Elemental Analyzer coupled with an Isotope Ratio Mass Spectrometer (TC/EA-IRMS). In this method, the sample undergoes high-temperature pyrolysis to quantitatively convert the oxygen in the analyte into carbon monoxide (CO) gas, which is then introduced into the IRMS for analysis. uwyo.edu

The δ¹⁸O values are influenced by the oxygen source (e.g., water, atmospheric O₂) and the specific chemical reactions involved in the molecule's formation. Research on methyl salicylate has demonstrated that δ¹⁸O values can effectively distinguish between natural and synthetic varieties. For example, analysis of synthetic methyl salicylate samples showed δ¹⁸O values ranging from +18.0‰ to +27.8‰. researchgate.net The combination of δ¹⁸O data with δ¹³C and δ²H values creates a robust, multi-isotope fingerprint for verifying the authenticity of the compound. researchgate.netresearchgate.net

¹⁴C Radiocarbon Dating for Natural vs. Synthetic Origin

Radiocarbon (¹⁴C) analysis is a definitive method for determining whether a compound is of "contemporary" (natural) or "fossil" (synthetic) origin. researchgate.net This technique measures the amount of the radioactive isotope ¹⁴C present in the sample.

Natural Methyl 4-methylsalicylate, derived from recently living plant material, will contain a known, modern level of ¹⁴C absorbed from the atmosphere. Conversely, synthetic this compound is almost exclusively produced from petrochemical precursors. phytochemia.com Since these fossil fuels have been geologically sequestered for millions of years, any ¹⁴C they once contained has long since decayed. Therefore, synthetic methyl salicylate is "radiocarbon dead" and will contain no measurable ¹⁴C. This fundamental difference provides an unambiguous way to distinguish between the two sources and is a powerful tool for detecting economically motivated adulteration. researchgate.netresearchgate.net

Method Validation Parameters

To ensure that analytical methods for the quantification of this compound are reliable, accurate, and reproducible, they must be thoroughly validated. The validation process assesses several key performance characteristics according to established guidelines.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of a method is often confirmed by demonstrating that there are no interfering peaks from the sample matrix at the retention time of the analyte. For example, in assays developed for complex matrices like blood plasma, specificity is assessed by analyzing samples from multiple sources to check for interferences.

Selectivity can be further confirmed using a standard addition method, where known amounts of the analyte are spiked into the sample. zenodo.org By comparing the slope of the calibration curve in the solvent with the slope of the standard addition curve in the sample matrix, a t-test can be used to determine if there is a significant difference, thereby indicating the presence or absence of matrix effects. zenodo.org

Linearity and Calibration

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A series of standard solutions of varying concentrations are analyzed, and the instrument's response is plotted against the concentration. The relationship is typically evaluated by linear regression analysis, and the correlation coefficient (r² or R²) is used to assess the quality of the fit. For the method to be considered linear, the correlation coefficient should ideally be very close to 1.0.

The following table summarizes linearity data from various validated methods for the analysis of the related compound, methyl salicylate.

Concentration Range (µg/mL)Correlation Coefficient (r² or R²)
25 - 1750.9999
25.10 - 149.68> 0.997
19.8 - 148.50.999
12 - 720.996

This table is interactive. Data is compiled from multiple sources for the analogous compound methyl salicylate. fmach.itnih.govresearchgate.netzenodo.org

Precision (Intra-day and Inter-day Variation)

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Intra-day Precision (Repeatability): This assesses the precision of the method over a short period (e.g., within the same day) by the same analyst using the same equipment. It is determined by analyzing multiple replicates of the same sample at different concentration levels.

Inter-day Precision (Intermediate Precision): This evaluates the variability of the method over a longer period, such as on different days, with different analysts, or using different equipment.

Regulatory guidelines often state that the %RSD should not exceed certain limits, which can be dependent on the analyte concentration. For many applications, a %RSD of less than 2% is considered acceptable.

The table below presents precision data from a validated reversed-phase liquid chromatography (RPLC) method for methyl salicylate.

Precision Type% RSD
Intra-day Precision< 0.14%
Inter-day Precision< 0.23%

This table is interactive. Data is from a study on methyl salicylate. nih.gov

Accuracy and Recovery

Data not available in the reviewed literature.

Limits of Detection (LOD) and Quantitation (LOQ)

Data not available in the reviewed literature.

Solution Stability and Robustness

Data not available in the reviewed literature.

Applications in Biological and Environmental Samples

Detection in Human Plasma

Data not available in the reviewed literature.

Analysis in Plant Volatile Emissions

Data not available in the reviewed literature.

Quantification in Food and Consumer Products

Data not available in the reviewed literature.

Acute Toxicity Studies

No studies on the acute toxicity of this compound were identified. Research detailing the effects of single, short-term exposure to this compound is not available in the public domain.

Repeated-Dose Toxicity and Subchronic Studies

A search for repeated-dose and subchronic toxicity studies on this compound yielded no results. Consequently, there is no available data on the effects of repeated or continuous exposure to this compound over a prolonged period.

Developmental and Reproductive Toxicity Studies

No data is available from developmental or reproductive toxicity studies for this compound. This includes a lack of information for all specified sub-topics:

No research could be found that investigates the potential of this compound to cause skeletal anomalies or variations in offspring following parental exposure.

There are no available studies that assess the effect of this compound on fetal growth.

No information exists regarding the potential for this compound to be associated with neural tube defects.

Genotoxicity and Carcinogenicity Assessments

A thorough search for genotoxicity and carcinogenicity assessments of this compound returned no relevant studies. There is no available information on the potential for this compound to cause genetic mutations or cancer.

Toxicological Profile of this compound

This article focuses exclusively on the toxicological research and risk assessment methodologies concerning the chemical compound this compound. The content adheres to a specific structure, detailing available scientific findings within each designated sub-topic.

Toxicological Research and Risk Assessment Methodologies

Risk Assessment Frameworks and Methodologies

Uncertainty Factor Analysis

In the realm of chemical risk assessment, uncertainty factors (UFs) are crucial tools employed to account for the gaps and extrapolations in toxicological data. These factors are numerical adjustments applied to the point of departure (PoD), such as a No-Observed-Adverse-Effect Level (NOAEL) or a Benchmark Dose Level (BMDL), to derive a safe exposure level for humans, often expressed as a Reference Dose (RfD) or an Acceptable Daily Intake (ADI). The application of these factors is a scientifically rigorous process designed to be protective of human health in the face of incomplete knowledge.

For this compound, in the absence of its own toxicological dataset, the uncertainty factors applied to methyl salicylate provide a foundational framework for its risk assessment. The primary areas of uncertainty that are typically addressed include:

Interspecies Variation (UFA): This factor accounts for the differences in toxicokinetics (how a substance is absorbed, distributed, metabolized, and excreted) and toxicodynamics (how a substance interacts with its target site to produce an effect) between the animal species used in toxicity studies and humans. A default 10-fold factor is commonly used, which is often broken down into a 4-fold factor for toxicokinetics and a 2.5-fold factor for toxicodynamics.

Intraspecies Variation (UFH): This addresses the variability in susceptibility to a chemical's effects within the human population. This variability can be due to genetic differences, age, sex, nutritional status, and pre-existing health conditions. A 10-fold factor is the standard value, representing a 3.16-fold factor for toxicokinetic and a 3.16-fold factor for toxicodynamic differences.

Subchronic-to-Chronic Extrapolation (UFS): When the critical toxicity study is of a subchronic duration (typically 90 days in rodents), this factor is used to extrapolate to a potential lifetime exposure scenario. A factor of up to 10 may be applied, depending on the nature of the toxic effects observed.

LOAEL-to-NOAEL Extrapolation (UFL): If a NOAEL cannot be identified from the available data and the lowest dose tested still shows an adverse effect (a Lowest-Observed-Adverse-Effect Level or LOAEL), an uncertainty factor is applied to extrapolate to a presumed NOAEL. This factor is typically 3 or 10.

Database Deficiencies (UFD): This factor accounts for the absence of key studies in the toxicological database, such as studies on developmental or reproductive toxicity. Its value can range from 1 to 10, depending on the extent of the data gaps.

Detailed Research Findings (Based on Methyl Salicylate as a Surrogate)

Regulatory bodies and research institutions have conducted extensive toxicological evaluations of methyl salicylate. These assessments provide valuable insights into the potential hazards of this compound and the application of uncertainty factors.

For instance, in a critical review of methyl salicylate, a total recommended uncertainty factor of 3 was determined for deriving an allowable daily intake. This was based on a factor of 3 for intraspecies uncertainty and a factor of 1 for interspecies uncertainty, with other factors being 1 due to the availability of a chronic study and a well-defined NOAEL. This illustrates how chemical-specific data can be used to refine the default uncertainty factors.

The developmental toxicity of salicylates is a key consideration. Studies on methyl salicylate have shown developmental effects at high doses. In risk assessments, the potential for this compound to cause similar effects would be a critical endpoint, and the uncertainty factors would be chosen to be protective against such outcomes.

The table below summarizes the typical application of uncertainty factors in the risk assessment of a chemical like methyl salicylate, which can be used as a model for this compound.

Uncertainty Factor CategoryStandard ValueRationale for Application in Salicylate Risk Assessment
Interspecies Variation (UFA)10To account for potential differences in metabolism and sensitivity between laboratory animals (e.g., rats, rabbits) and humans.
Intraspecies Variation (UFH)10To protect sensitive subpopulations, including children and individuals with metabolic differences.
Subchronic-to-Chronic Extrapolation (UFS)1-10Applied if the pivotal study is of subchronic duration to extrapolate to potential chronic exposure effects.
LOAEL-to-NOAEL Extrapolation (UFL)3-10Used when a clear no-effect level is not established in the key toxicological study.
Database Deficiencies (UFD)1-10Applied if there are significant gaps in the toxicological data, such as a lack of a two-generation reproductive toxicity study.

Q & A

Q. What are the established synthetic routes for Methyl 4-methylsalicylate, and how can purity be validated?

this compound is typically synthesized via esterification of 4-methylsalicylic acid with methanol under acidic catalysis. Key steps include refluxing reactants with sulfuric acid, followed by purification via distillation or recrystallization. To validate purity:

  • Use HPLC (High-Performance Liquid Chromatography) with UV detection to assess chemical homogeneity.
  • Confirm structural integrity via ¹H/¹³C NMR (nuclear magnetic resonance) and FT-IR spectroscopy (e.g., characteristic ester C=O stretch at ~1700 cm⁻¹) .
  • Report melting/boiling points (23–28°C and 242°C, respectively) and compare with literature values .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

Prioritize hyphenated techniques to resolve co-eluting compounds:

  • GC-MS (Gas Chromatography-Mass Spectrometry) for volatile derivatives.
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for non-volatile or thermally labile samples.
  • UV-Vis spectroscopy for quantifying absorbance maxima (e.g., aromatic π→π* transitions near 270–300 nm). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often stem from methodological variability. Mitigate bias by:

  • Standardizing assay conditions : Use identical cell lines, incubation times, and positive/negative controls.
  • Validating statistical power : Ensure sample sizes are adequate (e.g., ≥3 replicates) and apply ANOVA with post-hoc tests.
  • Assessing blinding and allocation concealment : Poorly blinded trials may overestimate efficacy by 17–41% .
  • Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What experimental design considerations are critical for optimizing this compound synthesis?

Use a factorial design to evaluate variables like catalyst concentration, temperature, and reaction time:

  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., 90% yield at 70°C with 5 mol% H₂SO₄).
  • Monitor reaction progress via TLC (Thin-Layer Chromatography) or in-situ FT-IR .
  • Include stability tests under varying pH/temperature to assess degradation pathways (e.g., hydrolysis to 4-methylsalicylic acid) .

Q. How should researchers address uncertainties in spectral data interpretation for novel derivatives of this compound?

  • Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons.
  • Compare experimental HRMS (High-Resolution Mass Spectrometry) data with theoretical m/z values (e.g., C₉H₁₀O₃: 166.1739 g/mol).
  • Quantify signal-to-noise ratios and report confidence intervals for peak integration .

Methodological Frameworks

Q. What strategies ensure reproducibility in studies involving this compound?

  • Detailed Supplemental Materials : Publish step-by-step protocols, raw spectral data, and crystallographic files (if applicable).
  • Reagent Traceability : Specify suppliers and batch numbers (e.g., Sigma-Aldlotrich vs. TCI Chemicals).
  • Independent Replication : Collaborate with external labs to validate key findings .

Q. How can computational methods complement experimental studies on this compound?

  • Molecular docking : Predict binding affinities to targets like cyclooxygenase (COX) using AutoDock Vina.
  • DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to correlate electronic properties with bioactivity.
  • QSAR models : Link structural descriptors (e.g., logP, polar surface area) to pharmacokinetic outcomes .

Data Presentation Guidelines

Data Type Recommended Format References
Spectral PeaksTabulate δ (ppm), multiplicity, coupling constants
Pharmacological IC₅₀Report mean ± SD (n ≥ 3), with 95% confidence intervals
Synthetic YieldsInclude % yield, solvent system, and catalyst

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylsalicylate
Reactant of Route 2
Methyl 4-methylsalicylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.